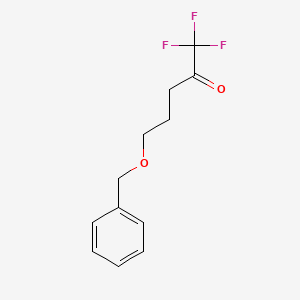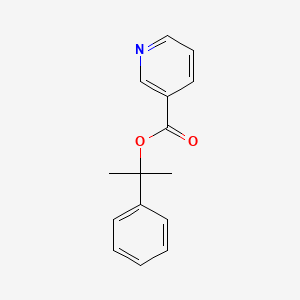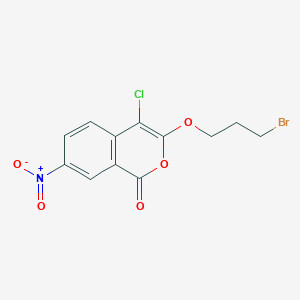
3-(3-Bromopropoxy)-4-chloro-7-nitro-1H-2-benzopyran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromopropoxy)-4-chloro-7-nitro-1H-2-benzopyran-1-one is a complex organic compound with a unique structure that includes bromine, chlorine, and nitro functional groups
Preparation Methods
The synthesis of 3-(3-Bromopropoxy)-4-chloro-7-nitro-1H-2-benzopyran-1-one typically involves multiple steps. One common method includes the reaction of 3-bromopropanol with 4-chloro-7-nitro-1H-2-benzopyran-1-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-(3-Bromopropoxy)-4-chloro-7-nitro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzopyran ring, using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include bases like potassium carbonate, reducing agents like hydrogen gas and palladium catalysts, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3-Bromopropoxy)-4-chloro-7-nitro-1H-2-benzopyran-1-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-Bromopropoxy)-4-chloro-7-nitro-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine and chlorine atoms can also participate in interactions with biological molecules, contributing to the compound’s overall activity.
Comparison with Similar Compounds
3-(3-Bromopropoxy)-4-chloro-7-nitro-1H-2-benzopyran-1-one can be compared with similar compounds such as:
1-(3-Bromopropoxy)-4-chlorobenzene: An intermediate for the manufacture of omoconazole nitrate, a broad-spectrum antifungal agent.
(3-Bromopropoxy)-tert-butyldimethylsilane: Used to introduce propanol functionality to many pharmaceuticals.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
113251-19-7 |
|---|---|
Molecular Formula |
C12H9BrClNO5 |
Molecular Weight |
362.56 g/mol |
IUPAC Name |
3-(3-bromopropoxy)-4-chloro-7-nitroisochromen-1-one |
InChI |
InChI=1S/C12H9BrClNO5/c13-4-1-5-19-12-10(14)8-3-2-7(15(17)18)6-9(8)11(16)20-12/h2-3,6H,1,4-5H2 |
InChI Key |
TWONUNLVDMCUES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC(=C2Cl)OCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


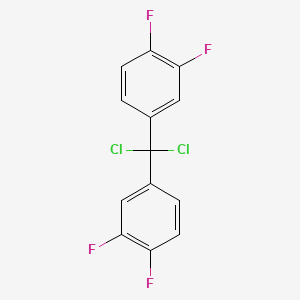
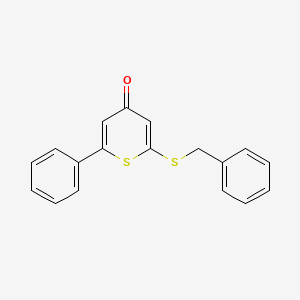

![5,5-Dimethyl-3-[4-(trimethylsilyl)but-3-yn-1-yl]cyclohex-2-en-1-one](/img/structure/B14290690.png)
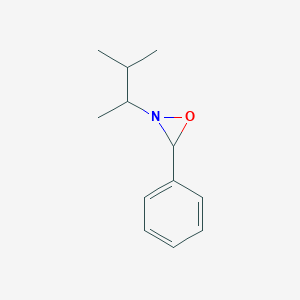
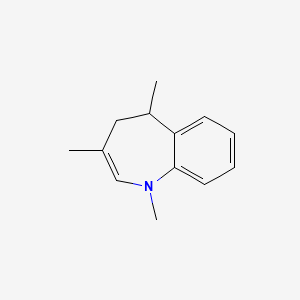
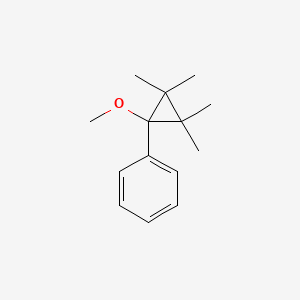
![4-Cyanophenyl 4-[(hept-6-en-1-yl)oxy]benzoate](/img/structure/B14290699.png)
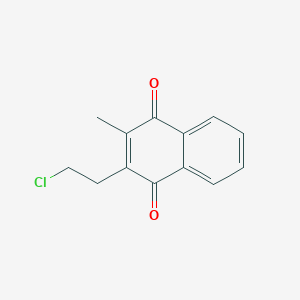

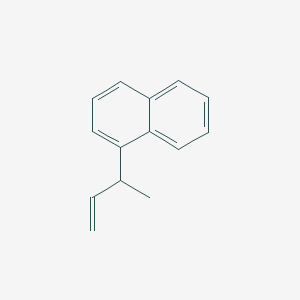
![Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane](/img/structure/B14290714.png)
